(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid
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Overview
Description
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid is a chemical compound characterized by the presence of a sulfonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid typically involves the reaction of 2,6-difluoroaniline with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with a chiral propanoic acid derivative under specific conditions to yield the desired product. The reaction conditions often include the use of organic solvents, controlled temperatures, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonylamino group.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. The pathways involved may include signal transduction, metabolic processes, or cellular regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylamino derivatives and fluorinated aromatic compounds. Examples are:
- (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]propanoic acid
- (2S)-2-[(2,6-dibromophenyl)sulfonylamino]propanoic acid
Uniqueness
The uniqueness of (2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid lies in its specific fluorine substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C9H9F2NO4S |
---|---|
Molecular Weight |
265.24 g/mol |
IUPAC Name |
(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C9H9F2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)/t5-/m0/s1 |
InChI Key |
DFZCBCHFKIKESI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F |
Origin of Product |
United States |
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